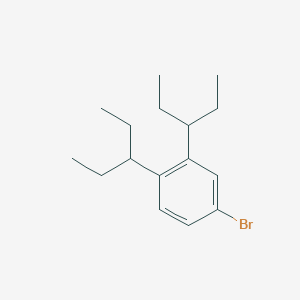
4-Bromo-1,2-di(pentan-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2-di(pentan-3-yl)benzene is an organic compound with the molecular formula C16H25Br It is a derivative of benzene, where two pentan-3-yl groups and one bromine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-di(pentan-3-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,2-di(pentan-3-yl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-di(pentan-3-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-1,2-di(pentan-3-yl)benzene, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
4-Bromo-1,2-di(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-di(pentan-3-yl)benzene involves its interaction with molecular targets through its bromine and alkyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkyl groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4-di(pentan-3-yl)benzene
- 4-Bromo-1,3-di(pentan-3-yl)benzene
- 4-Chloro-1,2-di(pentan-3-yl)benzene
Uniqueness
4-Bromo-1,2-di(pentan-3-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
825644-10-8 |
|---|---|
Molecular Formula |
C16H25Br |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
4-bromo-1,2-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H25Br/c1-5-12(6-2)15-10-9-14(17)11-16(15)13(7-3)8-4/h9-13H,5-8H2,1-4H3 |
InChI Key |
RSNBGPLDQQRYSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=C(C=C(C=C1)Br)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















